

An In-Depth Technical Guide to 2-Sulfanylacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercaptoacetaldehyde*

Cat. No.: *B1617137*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: 2-Sulfanylacetaldehyde

This technical guide provides a comprehensive overview of 2-sulfanylacetaldehyde, a reactive organic compound with significant applications in chemical synthesis and as an intermediate for pharmaceuticals.

Identifier	Value
IUPAC Name	2-sulfanylacetaldehyde[1][2]
CAS Number	4124-63-4[1][2]
Molecular Formula	C ₂ H ₄ OS[1][2]
Molecular Weight	76.12 g/mol [1][2]
InChI Key	FLJWVVUJGVNXMZ-UHFFFAOYSA-N[1]
Canonical SMILES	C(C=O)S[1]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 2-sulfanylacetaldehyde is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	Assumed from general properties
Boiling Point	112.8 °C at 760 mmHg	ChemNet
Density	1.043 g/cm ³	ChemNet
Flash Point	22 °C	ChemNet
Refractive Index	1.444	ChemNet
Solubility in Water	190.59 g/L at 25 °C	TGSC
Solubility in Ethanol	180.39 g/L at 25 °C	TGSC
logP (Octanol/Water)	0.0	TGSC
¹ H NMR	Aldehydic proton (CHO) expected around 9-10 ppm. Methylene protons (CH ₂) adjacent to sulfur and carbonyl groups would appear further downfield.	General NMR principles
¹³ C NMR	Carbonyl carbon (C=O) signal expected in the range of 190- 215 ppm.	General NMR principles
IR Spectroscopy	Strong C=O stretch expected around 1730 cm ⁻¹ (for a saturated aldehyde). S-H stretch would be observed around 2550-2600 cm ⁻¹ .	General IR principles
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 76.	PubChem

Synthesis and Experimental Protocols

2-Sulfanylacetaldehyde is a valuable synthetic intermediate due to its bifunctional nature, containing both a reactive aldehyde and a nucleophilic thiol group. Several methods for its synthesis have been reported, primarily through its more stable acetal derivatives, which are subsequently hydrolyzed to yield the free aldehyde.

Protocol 1: Synthesis of Mercaptoacetaldehyde Diethyl Acetal from Bromoacetaldehyde Diethyl Acetal

This method involves the nucleophilic substitution of a halogenated acetal with a sulfur source, followed by purification.

Materials:

- Bromoacetaldehyde diethyl acetal
- Sodium hydrosulfide (NaSH)
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- A solution of bromoacetaldehyde diethyl acetal in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- An ethanolic solution of sodium hydrosulfide is added dropwise to the stirred solution at room temperature.
- After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion.

- The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The drying agent is filtered off, and the diethyl ether is removed by distillation.
- The crude **mercaptoacetaldehyde** diethyl acetal is purified by vacuum distillation.

Protocol 2: Hydrolysis of Mercaptoacetaldehyde Acetal to 2-Sulfanylacetraldehyde

The acetal protecting group is removed under acidic conditions to liberate the free aldehyde.

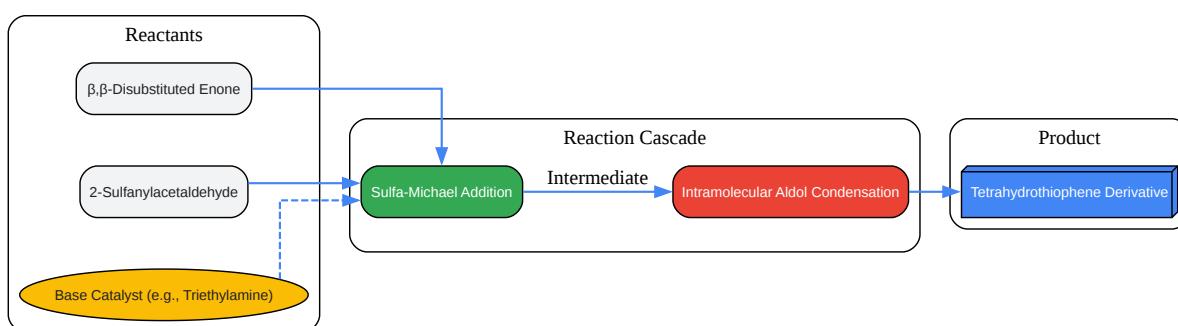
Materials:

- **Mercaptoacetaldehyde** diethyl acetal
- Dilute hydrochloric acid or sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- **Mercaptoacetaldehyde** diethyl acetal is dissolved in a suitable organic solvent, such as diethyl ether.
- The solution is stirred vigorously while a dilute aqueous solution of a strong acid (e.g., HCl or H_2SO_4) is added.^[3]
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution.
- The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield crude 2-sulfanylacetraldehyde. Due to its instability, it is often used immediately in the next synthetic step without further purification.


Chemical Reactivity and Synthetic Applications

The dual functionality of 2-sulfanylacetraldehyde makes it a versatile building block in organic synthesis, particularly for the construction of sulfur-containing heterocyclic compounds.

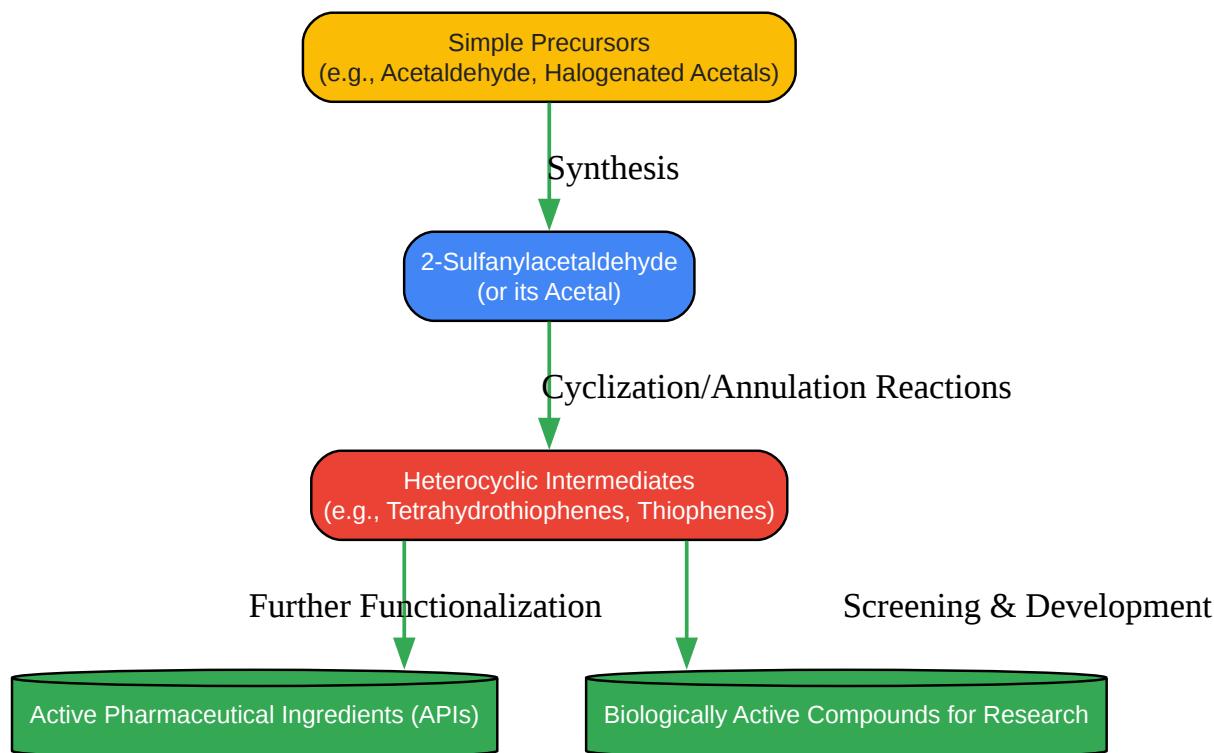
Synthesis of Tetrahydrothiophenes

A key application of 2-sulfanylacetraldehyde is in the synthesis of substituted tetrahydrothiophenes through a cascade sulfa-Michael/aldol reaction with β,β -disubstituted enones.

Experimental Workflow: Synthesis of Tetrahydrothiophenes

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of tetrahydrothiophenes.


This reaction proceeds via a nucleophilic Michael addition of the thiol group to the enone, followed by an intramolecular aldol condensation of the resulting enolate with the aldehyde functionality.

Role in Drug Development and Biological Systems

While direct involvement of 2-sulfanylacetraldehyde in specific signaling pathways is not extensively documented, its role as a pharmaceutical intermediate is significant. Sulfur-containing scaffolds are present in a wide array of FDA-approved drugs.^[4] The ability of 2-sulfanylacetraldehyde to serve as a precursor for various heterocyclic systems makes it a valuable tool in medicinal chemistry for the synthesis of novel drug candidates.

The biological effects of acetaldehyde, its non-sulfur analog, are well-studied, particularly in the context of alcohol metabolism where it is known to be a toxic metabolite.^[5] Acetaldehyde can form adducts with proteins and DNA, leading to cellular damage. While the metabolism and specific biological effects of 2-sulfanylacetraldehyde are less clear, its structural similarity to acetaldehyde suggests potential for similar reactivity with biological macromolecules. Further research is warranted to explore the metabolic fate and potential biological activities of 2-sulfanylacetraldehyde and its derivatives.

Logical Relationship of Mercaptoacetaldehyde in Synthesis

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Mercaptoacetaldehyde (EVT-430661) | 4124-63-4 [evitachem.com]
- 2. Mercaptoacetaldehyde | C2H4OS | CID 77775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mercaptoacetaldehyde, 4124-63-4 [thegoodsentscompany.com]
- 5. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Sulfanylacetraldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617137#mercaptoacetaldehyde-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b1617137#mercaptoacetaldehyde-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com